REACTION_CXSMILES
|
Cl.C1(N2CCN([CH2:14][CH2:15][CH2:16][CH2:17][N:18]3[C:27](=[O:28])[C:26]4[CH:29]=[CH:30][CH:31]=[C:24]5[C:25]=4[C:20](=[CH:21][CH:22]=[CH:23]5)[C:19]3=[O:32])CC2)C=CC=CC=1.[Br:33][CH2:34]CCCCBr.BrCCCCBr>>[Br:33][CH2:34][CH2:14][CH2:15][CH2:16][CH2:17][N:18]1[C:27](=[O:28])[C:26]2[CH:29]=[CH:30][CH:31]=[C:24]3[C:25]=2[C:20](=[CH:21][CH:22]=[CH:23]3)[C:19]1=[O:32] |f:0.1|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)N1CCN(CC1)CCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |